molecular formula C8H7ClO4 B172543 Methyl 3-chloro-2,6-dihydroxybenzoate CAS No. 134393-36-5

Methyl 3-chloro-2,6-dihydroxybenzoate

Cat. No. B172543
M. Wt: 202.59 g/mol
InChI Key: TYPINQGMXRRQGD-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-2,6-dihydroxybenzoate” belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters . These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group .


Molecular Structure Analysis

The molecular formula of “Methyl 3-chloro-2,6-dihydroxybenzoate” is C8H7ClO4 . Its average mass is 168.147 Da and its monoisotopic mass is 168.042252 Da .


Physical And Chemical Properties Analysis

“Methyl 3-chloro-2,6-dihydroxybenzoate” has a molecular weight of 202.59 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Chemical Synthesis and Optimization

Research by Gibson and Nagvekar (1997) on bifunctional derivatives of bis(m-phenylene)-32-crown-10 involved the optimization of condensation reactions, one of which used methyl 3,5-dihydroxybenzoate. This study highlights the role of methyl 3-chloro-2,6-dihydroxybenzoate in chemical synthesis and optimization processes (Gibson & Nagvekar, 1997).

Electrochemical Synthesis

Moghaddam et al. (2006) conducted an electrochemical study on 3,4-dihydroxybenzoic acid, providing insights into its utility in electrochemical synthesis and the formation of new compounds, which could be extrapolated to methyl 3-chloro-2,6-dihydroxybenzoate (Moghaddam et al., 2006).

Antimicrobial and Antitumor Properties

Xia et al. (2011) isolated new compounds from a marine endophytic fungus, including derivatives similar to methyl 3-chloro-2,6-dihydroxybenzoate, which showed moderate antitumor and antimicrobial activity. This suggests potential biomedical applications for methyl 3-chloro-2,6-dihydroxybenzoate (Xia et al., 2011).

Antibiotic Biosynthesis

Becker's research (1984) on the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, used in antibiotic biosynthesis, indicates a broader scope of applications for similar compounds like methyl 3-chloro-2,6-dihydroxybenzoate in antibiotic development (Becker, 1984).

Antifungal Activity

A study by Lee et al. (2017) on the antifungal activity of methyl 2,3-dihydroxybenzoate suggests that similar compounds, such as methyl 3-chloro-2,6-dihydroxybenzoate, could be explored for their potential as biofungicides (Lee et al., 2017).

Neuroprotective Effects

Cai et al. (2016) investigated the neuroprotective effects of methyl 3,4-dihydroxybenzoate, which may imply similar neuroprotective potentials for methyl 3-chloro-2,6-dihydroxybenzoate (Cai et al., 2016).

Safety And Hazards

The safety data sheet for a related compound, “Methyl 2,6-dihydroxybenzoate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

The pharmacokinetic characteristics of a related compound, “Methyl 3,4-Dihydroxybenzoate (MDHB)”, include fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . Additionally, MDHB permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs . This suggests potential future directions for “Methyl 3-chloro-2,6-dihydroxybenzoate” in the treatment of neurodegenerative diseases.

properties

IUPAC Name

methyl 3-chloro-2,6-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPINQGMXRRQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-2,6-dihydroxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EC Cherney, L Zhang, J Lo, T Huynh… - Journal of Medicinal …, 2022 - ACS Publications
The identification of agonists of the stimulator of interferon genes (STING) pathway has been an area of intense research due to their potential to enhance innate immune response and …
Number of citations: 15 pubs.acs.org

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